molecular formula C21H30N2O3 B2428443 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 439111-07-6

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B2428443
CAS No.: 439111-07-6
M. Wt: 358.482
InChI Key: XKVVFYVPEUALOW-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide, as a chemical compound, has been explored in various synthesis and chemical reaction studies. For instance, similar compounds like 1-(Trimethoxymethyl) cyclohexene have been synthesized from related carboxamide precursors, demonstrating the compound's role in facilitating complex chemical reactions and syntheses (Bourke & Collins, 1996).

Potential as SP Antagonists

Compounds structurally related to this compound have been synthesized and identified as potential substance P (SP) antagonists. These compounds, including substituted piperidinones, share common moieties with known SP antagonists, suggesting potential applications in this area (Burdzhiev & Stanoeva, 2010).

Involvement in Hydrogen Bonding Studies

The study of hydrogen bonding in anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into the molecular structures and potential pharmaceutical applications of such compounds (Kubicki, Bassyouni & Codding, 2000).

Pharmaceutical Applications

Research has explored the antitumor properties of structurally related compounds, such as 2-cyanoaziridine-1-carboxamides, against various cancer cells, indicating potential applications in cancer therapy (Iyengar et al., 1999). Additionally, compounds like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, with structural similarities, have been evaluated as potential antineoplastic agents, highlighting the therapeutic significance of this class of compounds (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is indeed a benzimidazole derivative, it might have biological activity, as many benzimidazoles are known to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-15-14-22-21(25)18-12-13-19(24)23(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2,4-5,8-9,17-18,20H,3,6-7,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVVFYVPEUALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCC(=O)N(C1C2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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